molecular formula C14H12BrClN2O2S B5700993 N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide

N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide

Cat. No.: B5700993
M. Wt: 387.7 g/mol
InChI Key: VGYMPMHJVMYWPO-RQZCQDPDSA-N
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Description

N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide is a complex organic compound with the molecular formula C14H12BrClN2O2S This compound is characterized by the presence of a bromothiophene ring, a chlorophenoxy group, and an acetohydrazide moiety

Properties

IUPAC Name

N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O2S/c1-9(12-6-7-13(15)21-12)17-18-14(19)8-20-11-5-3-2-4-10(11)16/h2-7H,8H2,1H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYMPMHJVMYWPO-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC=C1Cl)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=CC=C1Cl)/C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The initial step involves the bromination of thiophene to form 5-bromothiophene.

    Condensation Reaction: The bromothiophene intermediate is then reacted with acetohydrazide under specific conditions to form the desired compound. This step often requires the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(5-bromothiophen-2-yl)ethanone
  • N-(5-bromothiophen-2-yl)acetamide
  • 2-Acetyl-5-bromothiophene

Uniqueness

N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

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